
Spiramycin III
Übersicht
Beschreibung
Spiramycin III is a macrolide antibiotic and antiparasitic compound. It is one of the three components of spiramycin, the other two being spiramycin I and spiramycin II. This compound is characterized by a propionyl group at the C-3 position of aglycone . This compound is primarily used to treat toxoplasmosis and various other infections of soft tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spiramycin III is synthesized through a series of chemical reactions involving the fermentation of Streptomyces ambofaciens. The process begins with the cultivation of the bacteria, followed by the extraction and purification of the antibiotic components. The specific synthetic route involves the propionylation of spiramycin I at the C-3 position .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacteria Streptomyces ambofaciens is cultured in bioreactors under controlled conditions to optimize the yield of spiramycin. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Analyse Chemischer Reaktionen
Acid-Catalyzed Degradation
Spiramycin derivatives, including spiramycin III, are susceptible to degradation in acidic solutions .
-
Degradation Process: In simulated gastric fluid, these derivatives degrade through first-order reactions. The rate constants (k) and half-lives (t1/2) can be calculated using liquid chromatography-ion trap mass spectrometry (LC/MS(n)) to study the degradation process .
-
Effect of Acyl Groups: The presence of acyl groups at the 4'' position enhances the acid stability of spiramycin derivatives and alters the degradation pathway, leading to the loss of forosamine instead of mycarose as the major degradation pathway . Acyl groups at position 3 have less effect on the acid-stability of spiramycin derivatives than acyl groups at position 4'' .
Complex Formation with Methyl-β-Cyclodextrin
Spiramycin I can form complexes with methyl-β-cyclodextrin, which impacts its delivery and effectiveness .
-
Spectroscopic Analysis: Fourier-transform infrared spectroscopy reveals the chemical groups involved in the binding mechanism between methyl-β-cyclodextrin and spiramycin I . Key regions of the complex spectrum are the 1800–1650 cm-1 and 1150–800 cm-1 ranges .
-
Involved Chemical Groups: The carboxyl group (COOH) of the spiramycin and the OH groups of both compounds play a significant role in the interaction. The C=O stretching mode of the spiramycin COOH group shifts to a lower frequency after complex formation, suggesting the formation of hydrogen bonds . Hydroxyl groups are also involved in the binding mechanism, likely through hydrogen bonds .
Acylation and Derivatization
Spiramycin I can undergo acylation and derivatization reactions, leading to the formation of various derivatives with altered properties .
-
Acylation Products: Reacting spiramycin I with acyl chlorides, acids, and isocyanates can yield 3- and 4''-substituted products. For example, reacting spiramycin I with p-(tert-butyl)benzoyl chloride and p-butylbenzoyl chloride yields isomers such as 3- and 4''-p-(tert-butyl)benzoyl spiramycin I and 3- and 4''-p-butylbenzoyl spiramycin I .
-
Steric Hindrance: The steric hindrance of the 3-OH group is smaller than that of the 2'-OH group, influencing the reactivity and product distribution in acylation reactions .
Groebke–Blackburn–Bienaymé Reaction
The Groebke–Blackburn–Bienaymé reaction, involving an imine and an isocyanide, produces 3-aminoimidizoles, which are used to create various bioactive molecules, including antibacterials . Although this reaction is not specific to this compound, it represents a broader context of synthesizing novel antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
Spiramycin III, a macrolide antibiotic and antiparasitic, has a range of applications, particularly in treating infections and modulating virulence in certain bacteria . While primarily known for its use against toxoplasmosis and other soft tissue infections, research has also explored its effects on cell viability and bacterial virulence .
Scientific Research Applications
Antibiotic and Antiparasitic Uses: this compound is employed to treat toxoplasmosis and various soft tissue infections . It is available in both parenteral and oral forms . In cases of maternal toxoplasmosis, a combination of spiramycin and cotrimoxazole has proven effective in preventing congenital toxoplasmosis and reducing potential complications in newborns .
Study of Cell Viability: Spiramycin's impact on cell viability has been examined in vitro using NIH/3T3 fibroblast cells .
- MTT Assay Results: Spiramycin was found to be non-toxic to NIH/3T3 fibroblast cells . Cell proliferation increased with spiramycin concentration . However, cell viability was significantly reduced at higher spiramycin doses (50 and 100 μM) after 72 hours .
- Microscopic Analysis: Confocal microscopy revealed that spiramycin treatment did not alter the cytoskeleton or nucleus of fibroblast cells .
Virulence Inhibition in Pseudomonas aeruginosa : this compound can inhibit the production of virulence factors in Pseudomonas aeruginosa without affecting bacterial growth .
- Inhibition of Pigment Production: Spiramycin inhibits the production of pyocyanin (PYO) and pyoverdine (PVD) pigments in P. aeruginosa .
- Animal Model Studies: Studies using a Galleria mellonella animal model demonstrated spiramycin's ability to inhibit P. aeruginosa virulence .
Production Source
- Bacillus sp. fmbJ: It has been reported that spiramycin can be produced from Bacillus sp. fmbJ, representing a novel source for spiramycin production .
Spiramycin Biosynthesis
- Streptomyces ambofaciens: Spiramycin is synthesized by Streptomyces ambofaciens, involving a polyketide structure and glycosylation steps . Glycosyltransferase auxiliary proteins play a role in spiramycin biosynthesis, interacting with glycosyltransferases to transfer mycaminose and forosamine .
Data Table: Effects of Spiramycin on NIH/3T3 Fibroblast Cells
Parameter | Observation |
---|---|
Cell Viability (MTT Assay) | Spiramycin enhanced cell viability at lower concentrations for short-term applications (24-48 hours). |
Higher doses (50 and 100 μM) reduced cell viability after 72 hours. | |
Cell Morphology | Fibroblast cells remained fusiform and compact, with unaltered nuclei, similar to control cells. |
Cytoskeleton/Nucleus | Spiramycin treatment did not affect the cytoskeleton or nucleus of fibroblast cells. |
Proliferation | Cell proliferation increased with increasing spiramycin concentration. |
Case Study: Prevention of Congenital Toxoplasmosis
A retrospective study assessed the effectiveness of spiramycin-cotrimoxazole in preventing vertical transmission of toxoplasmosis .
Outcome | Results |
---|---|
Vertical Transmission Rate | 3.4% in women treated immediately with spiramycin-cotrimoxazole. |
7.7% in women with late treatment or poor compliance. | |
Fetal Transmission Rate (Untreated) | 71.4% in untreated cases. |
Newborns (Treated Mothers) | All infected newborns of mothers treated adequately were asymptomatic. |
Newborns (Inadequate Therapy) | 28.5% of infected infants from the inadequate therapy group had postnatal sequelae. |
Biologische Aktivität
Spiramycin III is a macrolide antibiotic produced by the bacterium Streptomyces ambofaciens. It is part of a larger family of spiramycins, which includes Spiramycin I and II. This article focuses on the biological activity of this compound, examining its antimicrobial properties, pharmacokinetics, and therapeutic applications, supported by various studies and data.
This compound consists of a 16-membered lactone ring with several sugar moieties attached, which are crucial for its antibacterial activity. The biosynthesis involves glycosylation steps where specific glycosyltransferases attach sugars such as mycaminose, forosamine, and mycarose to the polyketide backbone. The presence of these sugars enhances the compound's interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antimicrobial effects .
Antimicrobial Activity
This compound exhibits significant antibacterial properties against a range of pathogens. Comparative studies have shown that Spiramycin I has the highest potency, followed by this compound and II. According to an interlaboratory study, the activities of Spiramycin II and III relative to Spiramycin I were found to be 57% and 72%, respectively, when assessed using diffusion assays against Staphylococcus aureus and Bacillus subtilis .
Table 1: Relative Potency of Spiramycins
Compound | Relative Potency (%) |
---|---|
Spiramycin I | 100 |
Spiramycin II | 57 |
This compound | 72 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various animal models. In chickens, for instance, the oral bioavailability was reported to be approximately 77%, with a peak plasma concentration achieved within two hours post-administration. The elimination half-life was found to be shorter than in mammals, reflecting species-specific metabolic rates .
Table 2: Pharmacokinetic Parameters in Chickens
Parameter | Value |
---|---|
Oral Bioavailability | 77.18% |
Peak Plasma Concentration (Cmax) | 4.78 µg/mL |
Time to Cmax (Tmax) | 2 hours |
Elimination Half-Life (T1/2) | 3.97 hours |
Clinical Applications
This compound has been utilized in treating various infections, particularly those caused by Toxoplasma gondii in pregnant women. A study indicated that treatment with Spiramycin significantly influenced immunoglobulin G (IgG) titers during pregnancy, delaying avidity maturation but ultimately improving maternal-fetal outcomes .
Case Study: Treatment of Toxoplasmosis in Pregnancy
- Objective : To evaluate the effects of Spiramycin on IgG titers in pregnant women.
- Method : Comparison between treated pregnant women and untreated controls.
- Findings : Treated women showed delayed IgG avidity maturation but improved outcomes post-delivery.
Eigenschaften
CAS-Nummer |
24916-52-7 |
---|---|
Molekularformel |
C46H78N2O15 |
Molekulargewicht |
899.1 g/mol |
IUPAC-Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28+,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1 |
InChI-Schlüssel |
HSZLKTCKAYXVBX-DCAGQSADSA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C |
Isomerische SMILES |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C)C |
Kanonische SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Spiramycin III; Foromacidin C; Foromacidine C; Spiramycin 3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.